Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate
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Overview
Description
“Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate” is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the amino and chlorophenoxy groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.73 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
1. Synthesis Processes
- Methyl 2-amino-2-(2-chlorophenyl)acetate is used in the synthesis of Clopidogrel Sulfate, a critical intermediate in the synthesis pathway. This process has advantages such as availability of starting material, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).
2. Antimicrobial Activity
- Derivatives of methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate have been synthesized and evaluated for in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (N. Desai et al., 2001).
- A study synthesizing formazans from a Mannich base derivative showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi (P. Sah et al., 2014).
3. Antifungal Applications
- Novel methyl compounds containing the derivative exhibited moderate fungicidal activity against Rhizoctonia solani (Yuanyuan Liu et al., 2014).
4. Synthesis of Other Chemical Compounds
- The derivative is used in synthesizing various chemical compounds like pyrazolines, thiazolidines, and Schiff bases, showing potential in medicinal chemistry and pharmaceutical research (J. V. Guna et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(17)9-13(14)16/h2-7,9H,8,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKCFEFPHXAMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate |
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